5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)-

Catalog No.
S12291500
CAS No.
61324-58-1
M.F
C16H19N3O2
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidi...

CAS Number

61324-58-1

Product Name

5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)-

IUPAC Name

7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C16H19N3O2/c1-10-5-6-11-14(18-10)16(21)13(17)12(15(11)20)9-19-7-3-2-4-8-19/h5-6H,2-4,7-9,17H2,1H3

InChI Key

BGBAXFFFVFRJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)CN3CCCCC3

5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)- is a synthetic compound characterized by its complex structure, which includes a quinoline core. The molecular formula of this compound is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 244.29 g/mol. The compound features a piperidine ring, which contributes to its biological activity and potential therapeutic applications. The presence of amino and carbonyl functional groups enhances its reactivity and interaction with biological targets.

The chemical reactivity of 5,8-quinolinedione derivatives is primarily attributed to the electrophilic nature of the quinone moiety. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction: The quinone can be reduced to form the corresponding dihydroquinoline derivatives, which may exhibit different biological properties.
  • Condensation Reactions: The compound can undergo condensation with various aldehydes or ketones to form imines or related structures.

These reactions are essential for synthesizing analogs with modified biological activities.

5,8-Quinolinedione derivatives have been studied for their diverse biological activities. Notably, they exhibit:

  • Antimicrobial Properties: Some derivatives show activity against various bacterial strains, making them potential candidates for antibiotic development.
  • Antitumor Activity: Research indicates that certain analogs can inhibit cancer cell proliferation, suggesting a role in cancer therapeutics.
  • Enzyme Inhibition: These compounds may act as inhibitors of specific enzymes involved in metabolic pathways, impacting cellular functions.

The biological mechanisms often involve interactions with DNA or specific protein targets within cells.

The synthesis of 5,8-quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)- can be accomplished through several methods:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and α,β-unsaturated carbonyl compounds, cyclization can yield the quinoline structure.
  • Piperidine Functionalization: The introduction of the piperidine group can be achieved through alkylation reactions using piperidine derivatives.
  • Post-Synthetic Modifications: Following the initial synthesis, further modifications can enhance the compound's properties or yield specific analogs.

These methods allow for the generation of a variety of derivatives with tailored biological activities.

The applications of 5,8-quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)- are broad and include:

  • Pharmaceutical Development: Due to its biological activities, this compound is a candidate for drug development targeting infectious diseases and cancer.
  • Research Tools: It may serve as a probe in biochemical studies to understand enzyme mechanisms or cellular processes.
  • Agricultural Chemicals: Potential use as antimicrobial agents in agricultural settings to protect crops from pathogens.

Interaction studies involving 5,8-quinolinedione derivatives often focus on their binding affinity to biological targets. Techniques such as:

  • Molecular Docking: Computational methods predict how these compounds interact with target proteins or enzymes.
  • In Vitro Assays: Laboratory experiments assess the efficacy of the compounds against specific pathogens or cancer cell lines.

These studies are crucial for elucidating the mechanism of action and optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 5,8-quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Amino-6-methoxy-2-methyl-5,8-quinolinedioneMethoxy group at position 6Enhanced solubility and altered biological activity
5-ChloroquinolineChlorine substitution on the quinoline ringKnown for antimalarial properties
4-AminoquinolineAmino group at position 4Significant antimalarial activity

The uniqueness of 5,8-quinolinedione lies in its specific functional groups that contribute to its distinct pharmacological properties compared to these similar compounds. Its combination of a piperidine ring and amino functionality positions it uniquely among quinoline derivatives, enhancing its potential for targeted therapeutic applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

285.147726857 g/mol

Monoisotopic Mass

285.147726857 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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